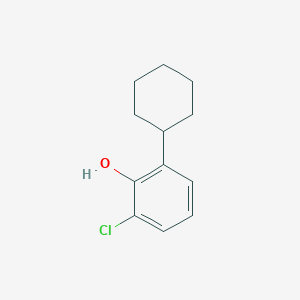

2-Chloro-6-cyclohexyl phenol

Description

Contextualization within the Class of Substituted Phenols

Substituted phenols are a broad and vital class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. wisdomlib.org These substituents can dramatically influence the physical and chemical properties of the phenol (B47542) molecule. oregonstate.edu 2-Chloro-6-cyclohexylphenol is a di-substituted phenol, with the substituents at the ortho-positions relative to the hydroxyl group.

The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic proton. The cyclohexyl group is a bulky, non-polar alkyl group that introduces significant steric hindrance around the hydroxyl group and the adjacent positions on the aromatic ring. This combination of electronic and steric effects makes 2-Chloro-6-cyclohexylphenol a unique member of the substituted phenol family. The properties and reactivity of phenolic molecules are significantly shaped by the substitution on the phenolic ring. oregonstate.edu

The synthesis of phenols with controlled substitution patterns is a key area of interest for organic, medicinal, and polymer chemists. oregonstate.edu

Historical Development of Related Chlorinated and Cyclohexylated Phenolic Structures

The development of chlorinated and cyclohexylated phenols is rooted in the broader history of industrial organic chemistry. Chlorinated phenols, as a group, have been used historically as pesticides and preservatives for materials like leather and textiles. afirm-group.com The direct chlorination of phenol often leads to a mixture of isomers, and methods to achieve regioselectivity have been a long-standing area of research. encyclopedia.pubnih.gov For instance, 2,4-dichlorophenol (B122985) has been commercially produced since the 1950s for the synthesis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). encyclopedia.pub

The cyclohexylation of phenols, typically achieved by reacting phenol with cyclohexene (B86901) or cyclohexanol (B46403), has also been a subject of industrial and academic interest. unive.it This reaction can yield a variety of products, including ortho- and para-cyclohexylphenol, as well as dicyclohexylphenols. unive.it Historically, strong acids like sulfuric acid and phosphoric acid were used as catalysts, though these have largely been replaced by more environmentally benign solid acid catalysts like zeolites and ion-exchange resins. researchgate.net The synthesis of specific isomers, such as p-cyclohexylphenol, has been a focus of process optimization. google.com

The synthesis of molecules like 2-Chloro-6-cyclohexylphenol, which combine these structural features, represents a convergence of these two areas of chemical development, driven by the need for compounds with specific properties for various applications.

Fundamental Chemical Significance as a Model Compound for Mechanistic Investigations

The specific substitution pattern of 2-Chloro-6-cyclohexylphenol makes it a valuable model compound for studying reaction mechanisms. The presence of a bulky group (cyclohexyl) and an electron-withdrawing group (chloro) at the ortho-positions allows researchers to probe the influence of steric and electronic effects on various chemical transformations.

For example, in studies of electrophilic aromatic substitution, the directing effects of the hydroxyl, chloro, and cyclohexyl groups can be investigated. The steric bulk of the cyclohexyl group can hinder reactions at the ortho-position, potentially leading to unusual substitution patterns.

Furthermore, in reactions involving the phenolic hydroxyl group, such as etherification or esterification, the steric hindrance provided by the adjacent cyclohexyl and chloro groups can significantly impact reaction rates and equilibria. This allows for a deeper understanding of how the local chemical environment affects the reactivity of a functional group. While specific mechanistic studies on 2-Chloro-6-cyclohexylphenol are not extensively documented in publicly available literature, its structural analogues are used in such investigations. For instance, related chlorinated phenols are used to study the formation of disinfection byproducts in water treatment. nih.gov Similarly, cyclohexylated phenols are employed in studies of acid-catalyzed alkylation reactions. unive.it

Data Tables

Table 1: Physicochemical Properties of 2-Chloro-6-cyclohexylphenol

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloro-6-cyclohexylphenol |

| CAS Registry Number | 57883-04-2 |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.700 g/mol |

Source: NIST WebBook nist.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Chloro-6-cyclohexylphenol |

| 2,4-Dichlorophenol |

| 2,4-Dichlorophenoxyacetic acid |

| p-Cyclohexylphenol |

| Sulfuric acid |

| Phosphoric acid |

| Phenol |

| Chlorine |

| Cyclohexene |

| Cyclohexanol |

| Dicyclohexylphenols |

| 2-Chloro-4-cyclohexylphenol |

| 3-Chloro-4-cyclohexylphenol |

| 2-Cyclohexylphenol |

| 4-Cyclohexylphenol |

| 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) |

| 2-bromo-6-cyclohexylphenol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57883-04-2 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-chloro-6-cyclohexylphenol |

InChI |

InChI=1S/C12H15ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |

InChI Key |

RVZSBLFOFVODMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Cyclohexyl Phenol

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and position of this substitution on 2-Chloro-6-cyclohexylphenol are determined by the combined directing and activating or deactivating effects of the existing substituents.

Regioselectivity and Steric Effects

Regioselectivity in EAS reactions is dictated by the ability of the substituents to stabilize the intermediate carbocation, known as the arenium ion. The hydroxyl, chloro, and cyclohexyl groups are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. quora.combyjus.comyoutube.com

The directing influences on the available positions of the 2-Chloro-6-cyclohexylphenol ring are as follows:

Position 3: Meta to -OH and -Cl; ortho to -cyclohexyl.

Position 4: Para to -OH; meta to -cyclohexyl and -Cl.

Position 5: Meta to -OH and -cyclohexyl; para to -Cl.

The hydroxyl group is a powerful activating ortho, para-director, exerting the strongest influence. byjus.com Therefore, electrophilic attack is overwhelmingly favored at the position para to the hydroxyl group (Position 4), which is the only unsubstituted ortho/para position.

Furthermore, the bulky cyclohexyl group at position 6 and the chloro group at position 2 create significant steric hindrance . ccspublishing.org.cnyoutube.com This steric crowding physically obstructs the approach of electrophiles to the positions adjacent to them, making substitution at position 4 even more favorable due to its relative accessibility.

| Substituent | Position | Electronic Effect | Directing Preference | Steric Hindrance |

|---|---|---|---|---|

| -OH (Hydroxyl) | 1 | Strongly Activating (Resonance) | Ortho, Para | Low |

| -Cl (Chloro) | 2 | Deactivating (Inductive) | Ortho, Para | Moderate |

| -C₆H₁₁ (Cyclohexyl) | 6 | Weakly Activating (Inductive) | Ortho, Para | High |

Reaction Rate and Electronic Influences

Hydroxyl (-OH) Group: This is a strongly activating group. It donates electron density to the ring via resonance, which strongly stabilizes the positive charge of the arenium ion, thereby increasing the reaction rate significantly compared to benzene (B151609). quora.commdpi.com

Cyclohexyl (-C₆H₁₁) Group: As an alkyl group, it is weakly activating through an inductive effect, donating electron density through the sigma bond.

Chloro (-Cl) Group: This group is deactivating. While it has lone pairs that can donate via resonance, its strong electronegativity causes a powerful electron-withdrawing inductive effect that pulls electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. libretexts.org

The net effect is a competition between these influences. The powerful activating resonance effect of the hydroxyl group dominates, making the 2-Chloro-6-cyclohexylphenol ring highly reactive towards electrophilic aromatic substitution, despite the deactivating presence of the chlorine atom. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate |

|---|---|---|---|

| -OH (Hydroxyl) | Withdrawing | Strongly Donating | Strongly Activating |

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Deactivating |

| -C₆H₁₁ (Cyclohexyl) | Donating | None | Weakly Activating |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halogen, by a nucleophile. This type of reaction is typically challenging for aryl halides.

Displacement of Halogen Substituents

The direct displacement of the chlorine atom on 2-Chloro-6-cyclohexylphenol by a nucleophile is generally unfavorable under standard conditions. byjus.com SNAr reactions proceed readily only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate complex. 2-Chloro-6-cyclohexylphenol lacks any such strong electron-withdrawing groups, making the ring electron-rich and resistant to nucleophilic attack. Consequently, displacement of the chlorine substituent requires harsh reaction conditions or alternative mechanistic pathways.

Mechanistic Pathways of Substitution

Given the structure of 2-Chloro-6-cyclohexylphenol, two potential, non-classical mechanistic pathways for nucleophilic substitution could be considered.

Addition-Elimination (SNAr) Mechanism: This is the typical pathway for activated aryl halides. It involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate called a Meisenheimer complex, followed by the departure of the leaving group. chemistrysteps.comlibretexts.org This pathway is highly unlikely for 2-Chloro-6-cyclohexylphenol due to the absence of the required electron-withdrawing groups to stabilize the intermediate.

Elimination-Addition (Benzyne) Mechanism: This mechanism can occur under the action of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com The process involves two steps:

Elimination: The strong base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine (position 3), followed by the elimination of the chloride ion. This results in the formation of a highly reactive, strained intermediate known as benzyne (B1209423), which contains a formal triple bond within the aromatic ring.

Addition: The nucleophile then rapidly adds to one of the carbons of the benzyne triple bond, followed by protonation, to yield the substitution product. This mechanism often results in a mixture of isomers.

Radical-Mediated Substitution: Recent studies have shown that the conversion of the phenolic hydroxyl group into a phenoxyl radical creates a powerful, transient electron-withdrawing group. osti.govnih.gov This radical can activate the ring towards nucleophilic attack at the para position, providing a potential pathway for chlorine displacement under specific radical-generating conditions. nih.gov

Oxidation Reactions

Phenols are susceptible to oxidation, and the presence of bulky ortho substituents in 2-Chloro-6-cyclohexylphenol classifies it as a sterically hindered phenol (B47542). This structure significantly influences its oxidation behavior. rasayanjournal.co.invinatiorganics.com

The oxidation of hindered phenols typically proceeds via the formation of a phenoxyl radical. researchgate.net The bulky ortho groups (cyclohexyl and chloro) provide steric shielding, which enhances the stability of this radical intermediate by preventing it from readily undergoing dimerization or other termination reactions.

The fate of the stable phenoxyl radical depends on the specific oxidizing agent and reaction conditions used. Common transformation pathways for oxidized hindered phenols include the formation of:

Quinones: Oxidation can lead to the formation of substituted para-benzoquinones. libretexts.org

Quinone Methides: If a benzylic hydrogen is available on one of the ortho or para substituents, a quinone methide can be formed. researchgate.net

Coupling Products: Under certain conditions, phenoxyl radicals can couple to form C-C or C-O linked dimers and polymers.

For 2-Chloro-6-cyclohexylphenol, oxidation would likely generate a stable 2-chloro-6-cyclohexylphenoxyl radical, which could then be transformed into more complex products. researchgate.net

Derivatization Chemistry for Structural Modification and Functionalization

The phenolic hydroxyl group is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives with altered physical and chemical properties. nih.gov

O-alkylation modifies the hydroxyl group, converting the phenol into an ether. This transformation is significant as it alters properties such as acidity, solubility, and hydrogen-bonding capability. The reaction typically involves deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, followed by reaction with an alkylating agent. google.com

A common method for this transformation is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. masterorganicchemistry.com For a sterically hindered phenol like 2-Chloro-6-cyclohexylphenol, the choice of base and solvent is critical to ensure efficient deprotonation and subsequent reaction.

| Parameter | Description | Typical Reagents/Conditions |

| Alkylation Type | O-Alkylation (Ether Synthesis) | Williamson Ether Synthesis |

| Substrate | 2-Chloro-6-cyclohexylphenol | - |

| Base | Deprotonates the phenolic -OH | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |

| Alkylating Agent | Provides the alkyl group | Alkyl halides (e.g., CH₃I, C₂H₅Br), Dialkyl sulfates |

| Solvent | Aprotic polar solvents | Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN) |

| Mechanism | SN2 reaction | Phenoxide ion acts as a nucleophile |

This table presents a generalized summary of conditions for the O-alkylation of phenols.

Ethers: As described above, ethers are primarily formed via O-alkylation reactions like the Williamson synthesis. masterorganicchemistry.comorganic-chemistry.org The resulting aryl ethers are generally more stable and less reactive than the parent phenol.

Esters: Esterification of the phenolic hydroxyl group is another key derivatization reaction. Phenols are typically less reactive than aliphatic alcohols in esterification. The reaction often requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or anhydride (B1165640). The reaction is then carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct and catalyze the reaction. This method, known as the Schotten-Baumann reaction when using an acid chloride, is effective for phenols.

Complex Reaction Cascades and Multi-step Transformations

While simple derivatizations are common, 2-Chloro-6-cyclohexylphenol can also be a starting point for more complex molecular architectures through multi-step transformations. For instance, the products of oxidative coupling can undergo further reactions. Certain ortho-alkenyl phenols, after oxidative coupling, can participate in intramolecular Diels-Alder reactions, demonstrating a cascade that rapidly builds molecular complexity. nih.gov

Although specific cascades starting from 2-Chloro-6-cyclohexylphenol are not widely documented, its structure allows for potential multi-step sequences. For example, the aromatic ring could be further functionalized via electrophilic substitution if conditions are harsh enough to overcome the deactivating effect of the chlorine atom, followed by modification of the newly introduced group.

Mechanistic Investigations of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for optimizing conditions and controlling product outcomes. uokerbala.edu.iq For reactions involving 2-Chloro-6-cyclohexylphenol, the primary intermediates of interest are phenoxide ions and phenoxy radicals.

Mechanistic studies employ a combination of experimental and computational methods. ruhr-uni-bochum.de

Spectroscopic Techniques: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of radical intermediates like the phenoxy radical.

Computational Chemistry: Density Functional Theory (DFT) calculations are used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the most favorable mechanisms. ruhr-uni-bochum.deescholarship.org Such studies can elucidate the barriers for different steps, such as transmetalation versus decarboxylation in certain coupling reactions, providing insights that can guide catalyst design. ruhr-uni-bochum.de

Trapping Experiments: Reactive intermediates can be "trapped" by adding a scavenger molecule that reacts with the intermediate to form a stable, characterizable product, thus providing indirect evidence for its existence.

By creating and observing reactive intermediates within protective environments, such as molecular containers, their lifetimes can be extended, making direct observation more feasible. researchwithnj.com These investigations provide a detailed picture of the reaction landscape, revealing the subtle electronic and steric factors that govern the transformations of 2-Chloro-6-cyclohexylphenol.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 6 Cyclohexyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual nuclei. For 2-Chloro-6-cyclohexylphenol, NMR studies are instrumental in confirming its molecular structure and understanding the interplay of its substituent groups.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In 2-Chloro-6-cyclohexylphenol, the chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and chloro substituents. The bulky cyclohexyl group also imparts a distinct steric influence, which can affect the conformation of the molecule and, consequently, the chemical shifts of nearby protons. The hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The aromatic protons exhibit a characteristic splitting pattern, with their coupling constants providing information about their relative positions on the benzene (B151609) ring. The cyclohexyl protons present a complex set of overlapping signals in the aliphatic region of the spectrum.

Detailed analysis of the ¹H NMR spectrum of a related compound, 2-chlorophenol (B165306), shows distinct signals for the aromatic protons, which can be used as a reference for interpreting the spectrum of 2-Chloro-6-cyclohexylphenol. chemicalbook.comspectrabase.com

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for mapping the carbon framework of a molecule. Each unique carbon atom in 2-Chloro-6-cyclohexylphenol gives rise to a distinct signal, allowing for the complete elucidation of its carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom attached to the hydroxyl group appearing at a characteristic downfield position, while the carbon bearing the chlorine atom is also significantly shifted. The carbons of the cyclohexyl ring produce a series of signals in the upfield region of the spectrum.

The ¹³C NMR spectrum of the parent compound, 2-cyclohexylphenol, has been reported and serves as a valuable comparison for the analysis of 2-Chloro-6-cyclohexylphenol. chemicalbook.com Similarly, the ¹³C NMR spectrum of 2-chlorophenol provides data on the effect of the chlorine substituent on the aromatic ring. chemicalbook.com

Table 1: Representative ¹³C NMR Chemical Shift Data for Related Compounds (Note: Specific data for 2-Chloro-6-cyclohexylphenol is not readily available in the searched literature. The table below presents data for structurally similar compounds to provide an expected range of chemical shifts.)

| Compound | Carbon Atom | Chemical Shift (ppm) |

| 2-Cyclohexylphenol | Aromatic C-OH | ~150-155 |

| Aromatic C-Cyclohexyl | ~135-140 | |

| Other Aromatic C | ~115-130 | |

| Cyclohexyl C | ~20-40 | |

| 2-Chlorophenol | Aromatic C-OH | ~150-155 |

| Aromatic C-Cl | ~120-125 | |

| Other Aromatic C | ~115-130 |

This table is a representation based on general knowledge and data from related compounds. chemicalbook.comchemicalbook.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Chloro-6-cyclohexylphenol, COSY would show correlations between adjacent protons on the aromatic ring and within the cyclohexyl ring, helping to trace the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the carbon spectrum. columbia.edu

The combined application of these 2D NMR methods allows for a comprehensive and definitive structural assignment of 2-Chloro-6-cyclohexylphenol and its derivatives. researchgate.netgoogle.comsouthernforensic.org

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures. For 2-Chloro-6-cyclohexylphenol, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. whiterose.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. southernforensic.orgunodc.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. For 2-Chloro-6-cyclohexylphenol, the IR spectrum would exhibit several characteristic bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

C-H Stretch (Aliphatic): Strong absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the cyclohexyl group.

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is typically assigned to the C-O stretching vibration of the phenol (B47542).

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

The NIST Chemistry WebBook provides an IR spectrum for 2-chloro-6-cyclohexylphenol, which can be used for detailed analysis. nist.gov

Table 2: Characteristic Infrared Absorption Bands for 2-Chloro-6-cyclohexylphenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 | |

| Cyclohexyl Group | C-H Stretch | 2850-3000 |

| Phenol | C-O Stretch | 1200-1300 |

| Chloroalkane | C-Cl Stretch | 600-800 |

This table is based on general principles of IR spectroscopy and data from related compounds.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical environment. oulu.finist.gov The analysis of the Raman spectrum of 2-Chloro-6-cyclohexylphenol would provide detailed insights into the characteristic vibrations of its constituent functional groups—the phenol ring, the hydroxyl group, the C-Cl bond, and the cyclohexyl moiety. While a complete, assigned Raman spectrum for 2-Chloro-6-cyclohexylphenol is not extensively reported in peer-reviewed literature, the expected vibrational frequencies can be inferred from studies on related substituted phenols. researchgate.netlongdom.org

The Raman spectra of substituted benzenoid compounds are typically simple in the region below 900 cm⁻¹. s-a-s.org For 2-Chloro-6-cyclohexylphenol, key vibrational modes would include:

Aromatic C-H and C-C Stretching: The aromatic ring would exhibit characteristic C-C stretching vibrations typically found between 1400 and 1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ region.

Cyclohexyl Group Vibrations: The cyclohexyl substituent would contribute several bands, including C-H stretching modes just below 3000 cm⁻¹ and characteristic CH₂ bending/scissoring modes around 1440-1460 cm⁻¹. s-a-s.org

Phenolic O-H and C-O Vibrations: The C-O stretching mode for a phenol is typically observed around 1200-1260 cm⁻¹. The O-H stretching band is often broad and appears at higher wavenumbers (3200-3600 cm⁻¹), though it can be weak in Raman spectroscopy.

The specific frequencies and intensities of these bands are influenced by the electronic effects of the chloro and cyclohexyl substituents on the phenol ring and by potential intermolecular interactions in the condensed phase.

Table 1: Expected Characteristic Raman Bands for 2-Chloro-6-cyclohexylphenol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of the phenyl ring. |

| Cyclohexyl C-H Stretch | 2850 - 2950 | Strong | Aliphatic C-H stretching vibrations. |

| C=C Aromatic Ring Stretch | 1400 - 1650 | Strong | Multiple bands are expected in this region. |

| Cyclohexyl CH₂ Scissoring | ~1450 | Medium | Bending vibration of the methylene (B1212753) groups. s-a-s.org |

| Phenolic C-O Stretch | 1200 - 1260 | Medium-Strong | Sensitive to substitution on the aromatic ring. researchgate.net |

| C-Cl Stretch | 600 - 800 | Strong | A key indicator for the chloro-substituent. |

| Ring Breathing Modes | 800 - 1000 | Medium | In-plane vibrations of the benzene ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of 2-Chloro-6-cyclohexyl phenol and its Co-crystals

As of now, a single-crystal X-ray diffraction structure for 2-Chloro-6-cyclohexylphenol has not been deposited in public crystallographic databases. However, analysis of related chlorophenol derivatives provides a clear indication of the data that such an experiment would yield. nih.govacs.orgscielo.br A successful single-crystal X-ray diffraction study would determine its crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and the precise dimensions of the unit cell (a, b, c, α, β, γ). nih.govacs.org For example, a study on a trialkyl(vinyl)phosphonium chlorophenol derivative revealed a monoclinic P2₁/c space group with four molecules per unit cell. nih.govacs.org

Furthermore, the formation of co-crystals, where the target molecule crystallizes with a second component, is a common strategy to obtain high-quality crystals and study intermolecular interactions. researchgate.net A co-crystal study of 2-Chloro-6-cyclohexylphenol with a suitable hydrogen bond acceptor or donor could reveal its preferred interaction geometries.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of 2-Chloro-6-cyclohexylphenol would be governed by a combination of intermolecular forces that dictate the crystal packing. The primary interactions expected are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and can form robust O-H···O hydrogen bonds with neighboring molecules, leading to the formation of chains or cyclic motifs. oulu.fi It could also potentially form weaker O-H···Cl hydrogen bonds.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, participating in C-Cl···O or C-Cl···π interactions, which can significantly influence the supramolecular architecture.

Van der Waals Forces: The bulky, non-polar cyclohexyl group would engage in significant van der Waals interactions, and its conformation (chair, boat, or twist-boat) would be critical in determining the efficiency of the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

The interplay between the directional, attractive forces of hydrogen/halogen bonds and the space-filling requirements of the bulky cyclohexyl group would define the final crystal structure.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. This phenomenon arises from different possible arrangements and intermolecular interactions in the solid state. mdpi.com While no polymorphs of 2-Chloro-6-cyclohexylphenol have been reported, many organic molecules, especially those with multiple functional groups capable of forming different non-covalent interactions, exhibit polymorphism. mdpi.com The presence of a flexible cyclohexyl group alongside a chlorine atom and a hydroxyl group provides the potential for varied packing arrangements, suggesting that polymorphism could be possible for this compound under different crystallization conditions (e.g., solvent, temperature, pressure).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic Compound Identification Data)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound and its fragments with extremely high accuracy. ulisboa.pt For 2-Chloro-6-cyclohexylphenol (C₁₂H₁₅ClO), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming chemical formulas and elucidating fragmentation pathways. mdpi.com

Under electron ionization (EI), the molecule would undergo fragmentation, producing a unique pattern of ions. Analysis of this pattern provides structural information. Key fragmentation pathways for 2-Chloro-6-cyclohexylphenol would likely include:

Molecular Ion (M⁺·): The presence of a molecular ion peak is expected. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this would appear as a characteristic pair of peaks (M⁺· and M+2⁺·) with an approximate intensity ratio of 3:1.

Loss of Chlorine: Fragmentation via the loss of a chlorine radical (·Cl) from the molecular ion would be a prominent pathway.

Loss of Cyclohexyl Group: Cleavage of the bond between the phenyl and cyclohexyl rings could lead to the loss of a cyclohexyl radical (·C₆H₁₁) or a neutral cyclohexene (B86901) molecule through rearrangement.

Benzylic Cleavage: Fission of the C-C bond alpha to the aromatic ring within the cyclohexyl group is a common fragmentation route for alkylbenzenes.

The resulting fragment ions can be analyzed by HRMS to confirm their elemental composition, providing strong evidence for the proposed fragmentation mechanisms.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments of 2-Chloro-6-cyclohexylphenol

| Fragment Ion Formula | Proposed Structure / Loss | Calculated Exact Mass (m/z) | Notes |

| [C₁₂H₁₅³⁵ClO]⁺· | Molecular Ion | 210.0811 | The M+2 peak for the ³⁷Cl isotope would be at 212.0782. |

| [C₁₂H₁₅O]⁺ | Loss of ·Cl | 175.1123 | Loss of the chlorine radical from the molecular ion. |

| [C₆H₅ClO]⁺· | Loss of C₆H₁₀ | 128.0029 | Loss of cyclohexene via rearrangement. |

| [C₆H₄O]⁺· | Loss of C₆H₁₁Cl | 92.0262 | Loss of chlorocyclohexane (B146310) radical. |

| [C₆H₁₁]⁺ | Cyclohexyl Cation | 83.0861 | Represents the cyclohexyl substituent. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. This method provides detailed structural information and allows for the elucidation of fragmentation pathways. uniroma1.itnih.gov For this compound, MS/MS analysis, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS), can reveal how the molecule breaks apart under collision-induced dissociation (CID). researchgate.netmdpi.com

The fragmentation of this compound (molar mass: 210.70 g/mol ) would typically begin with the ionization of the molecule, commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The subsequent fragmentation of this precursor ion provides a unique fingerprint for the molecule.

In negative ion mode, the precursor ion would be [C₁₂H₁₄ClO]⁻ at a mass-to-charge ratio (m/z) of 209. The fragmentation pathway would likely involve the following key steps:

Loss of the Cyclohexyl Group: A primary fragmentation event would be the cleavage of the C-C bond between the phenyl ring and the cyclohexyl group, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) and formation of a stable phenoxide ion.

Loss of Chlorine: Another characteristic fragmentation would involve the loss of a chlorine radical (•Cl) or a neutral HCl molecule.

Ring Fragmentation: Fragmentation of the cyclohexyl ring itself can lead to a series of smaller ions, often through characteristic losses of ethene (C₂H₄) or other small neutral molecules.

A proposed fragmentation pathway can be summarized in the table below, based on general principles of mass spectrometry for phenolic and halogenated compounds. nih.govnist.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 209 | 127 | C₆H₁₀ | [2-chlorophenoxide]⁻ |

| 209 | 173 | HCl | [Cyclohexylphenoxide]⁻ ion radical |

| 127 | 91 | HCl | [Phenoxide]⁻ ion radical |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and to characterize its photophysical properties, such as its ability to absorb and emit light.

The electronic spectrum of this compound is dominated by the π → π* transitions of the aromatic benzene ring. epa.gov The hydroxyl (-OH), chloro (-Cl), and cyclohexyl (-C₆H₁₁) substituents on the ring influence the energy of these transitions and thus the position and intensity of the absorption bands. ias.ac.in

Hydroxyl Group (-OH): As a strong electron-donating group (auxochrome), the hydroxyl group causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Chloro Group (-Cl): The chlorine atom also acts as an auxochrome due to its lone pairs of electrons, contributing to a further bathochromic shift. Its inductive electron-withdrawing effect can also modulate the electronic transitions.

Cyclohexyl Group (-C₆H₁₁): This alkyl group has a weak electron-donating effect (hyperconjugation) that can cause a small bathochromic shift.

Phenolic compounds are known to be fluorescent, and the emission properties of this compound would be related to its absorption profile. After absorbing light and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. The presence of the heavy chlorine atom may, however, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

The expected spectroscopic properties are summarized in the table below.

| Spectroscopic Parameter | Expected Observation | Influencing Factors |

| Absorption Maximum (λmax) | Expected in the UV region, likely around 275-290 nm. | π → π* transitions of the substituted benzene ring. Bathochromic shifts induced by -OH, -Cl, and cyclohexyl groups. epa.gov |

| Molar Absorptivity (ε) | Moderate to high, characteristic of aromatic compounds. | Enhanced by the auxochromic -OH and -Cl groups. |

| Emission Maximum (λem) | Expected at a longer wavelength than λmax (Stokes shift). | De-excitation from the lowest singlet excited state (S₁) to the ground state (S₀). |

| Fluorescence Quantum Yield (ΦF) | Moderate to low. | Potentially reduced by the heavy-atom effect of chlorine, which can quench fluorescence. |

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Cyclohexyl Phenol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of 2-chloro-6-cyclohexyl phenol (B47542). These methods provide a detailed picture of the molecule's electronic structure and energy.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

DFT and ab initio calculations are used to determine the electronic structure of 2-chloro-6-cyclohexyl phenol. This includes analyzing its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. The distribution of electron density and partial atomic charges across the molecule can also be calculated, revealing insights into its polarity and potential for intermolecular interactions. For instance, lipophilicity and electronic parameters like the energy of frontier orbitals, dipole moments, and NBO net charge distribution can be calculated at the DFT/B3LYP/6-311++G(d,p) level. mdpi.com

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, the infrared (IR) spectrum of this compound is available through the NIST Chemistry WebBook, providing a basis for comparison with computationally predicted vibrational frequencies. nist.gov These predictions aid in the interpretation of experimental spectra, allowing for a more detailed assignment of spectral features to specific molecular motions or electronic transitions.

Conformational Analysis and Energy Landscapes

The presence of the flexible cyclohexyl group in this compound gives rise to multiple possible conformations. Conformational analysis studies, often performed using computational methods, explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is essential for understanding how the molecule's shape influences its physical and chemical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations can model the molecule's movement and interactions with its environment, such as solvent molecules or biological macromolecules. These simulations are particularly useful for understanding processes like solute-membrane interactions. For example, MD simulations have been used to study the interaction of similar phenolic compounds with model cell membranes, providing a basis for understanding skin irritation potential. oup.com The simulations can reveal how the molecule orients itself and interacts with different regions of a membrane, which is influenced by factors like hydrogen bonding and hydrophobic interactions. oup.comecronicon.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, researchers can identify transition states, which are the high-energy intermediates that govern the rate of a reaction. For example, studies on the oxidation of phenols by chlorine dioxide have shown that the reaction rate is dependent on the phenol structure. researchgate.net Computational modeling can help to understand these dependencies by calculating the activation energies for different reaction pathways. This information is critical for predicting reactivity and designing new synthetic routes or understanding metabolic pathways. researchgate.net The study of reaction mechanisms can also involve analyzing the role of catalysts and different solvent environments. researchgate.netresearchgate.net

Structure-Reactivity Relationship (SAR) Studies based on Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. oup.com Computational parameters derived from quantum chemical calculations are frequently used as descriptors in QSAR studies. researchgate.net For phenolic compounds, these descriptors can include electronic properties (like HOMO/LUMO energies and charge distributions), steric parameters, and lipophilicity (logP). mdpi.comoup.com These models are valuable for predicting the properties of new, untested compounds and for understanding the structural features that are most important for a given activity. researchgate.netmdpi.com For instance, QSAR models have been developed to predict the toxicity of phenols, where computational descriptors help to explain the variance in toxicity across a range of related compounds. researchgate.netresearchgate.net

Predictive Modeling of Chemical Transformations

The prediction of chemical transformations for substituted phenols like this compound is a significant area of computational chemistry. By employing theoretical models, researchers can forecast reaction pathways, determine kinetic parameters, and understand the mechanisms of various transformations, such as oxidation and alkylation. These predictive models are crucial for applications ranging from industrial synthesis to environmental degradation studies.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling the reactivity of phenolic compounds. researchgate.net For instance, DFT calculations with hybrid functionals like B3LYP and basis sets such as 6-311+G(d,p) can be used to determine the activation energy barriers of reactions. researchgate.netresearchgate.net This allows for the prediction of reactivity trends that can be corroborated with experimental kinetic data. researchgate.net The choice of solvent can also be incorporated into these models using approaches like the polarizable continuum model (PCM). researchgate.netresearchgate.net

Predictive models can also be applied to other chemical transformations, such as alkylation. The acid-catalyzed alkylation of phenol with cyclohexene (B86901) is a relevant example. unive.it Kinetic modeling of such reactions can help in understanding the formation of various products, including ortho- and para-alkylated phenols and dialkylated phenols. unive.it These models can take into account factors like temperature, catalyst type, and reagent concentrations to predict product distribution. unive.it

Quantitative Structure-Activity Relationship (QSAR) models represent another facet of predictive modeling. mdpi.com While often used to predict biological activity, QSAR can also be applied to chemical reactivity. tdx.cat These models correlate structural or computed properties of molecules with their observed activity or reactivity. For a compound like this compound, descriptors such as molecular weight, logP, and various electronic parameters derived from computational chemistry could be used to build a QSAR model for a specific chemical transformation.

The following data tables illustrate the types of information that can be generated through predictive modeling of the chemical transformations of this compound.

Table 1: Predicted Parameters for Modeling the Oxidation of this compound

| Parameter | Predicted Value/Methodology | Significance in Modeling |

| Reaction Order | Predicted to be second-order overall (first-order with respect to both the phenol and the oxidant), based on studies of similar phenols. researchgate.net | Determines the rate law used in kinetic simulations of the transformation. |

| Rate Constant (k) | Can be calculated from Arrhenius plots derived from temperature-dependent kinetic studies or estimated using computational methods. researchgate.netunive.it | A key parameter in predicting the speed of the oxidation reaction under various conditions. |

| Activation Energy (Ea) | Can be computed using DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) to determine the energy barrier for the reaction. researchgate.netresearchgate.net | Provides insight into the temperature sensitivity of the reaction and helps in identifying the rate-determining step. |

| Predicted Products | Based on the oxidation of related phenols, potential products could include chlorinated benzoquinones and other degradation intermediates. researchgate.netresearchgate.net | Essential for understanding the reaction pathway and for developing methods to control or mitigate the formation of undesirable byproducts. |

| Solvent Effects | The reaction rate constant is expected to vary with the nature of the solvent, which can be modeled using a polarizable continuum model (PCM) in DFT calculations. researchgate.netresearchgate.net | Allows for the prediction of how the reaction will behave in different solvent environments, which is crucial for process optimization. |

Table 2: Hypothetical QSAR Model for a Chemical Transformation of this compound

| Descriptor | Type | Role in Model |

| XLogP3-AA | Lipophilicity | This descriptor, representing the octanol-water partition coefficient, can influence the compound's solubility and transport to the reaction site. nih.gov |

| Molecular Weight | Constitutional | A fundamental property that can be correlated with various physical and chemical behaviors. nih.gov |

| HOMO/LUMO Energies | Electronic | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, calculated via DFT, are key indicators of a molecule's ability to donate or accept electrons in a reaction. |

| Dipole Moment | Electronic | This parameter can influence intermolecular interactions and the compound's behavior in polar environments. |

| Topological Polar Surface Area (TPSA) | Topological | TPSA is related to a molecule's polarity and can be a predictor of its interactions with other polar molecules or surfaces. |

Applications of 2 Chloro 6 Cyclohexyl Phenol in Chemical Synthesis and Materials Science

As a Synthetic Intermediate in Organic Synthesis

The phenolic and chlorinated functionalities of 2-chloro-6-cyclohexylphenol provide multiple reaction sites, rendering it a versatile intermediate for the construction of more elaborate chemical structures.

Precursor for Advanced Organic Molecules

While specific, large-scale applications of 2-chloro-6-cyclohexylphenol as a direct precursor for commercialized advanced organic molecules are not extensively documented in publicly available literature, the chemical nature of substituted phenols suggests its potential utility. Phenolic compounds are fundamental building blocks in organic synthesis. cymitquimica.com For instance, the related o-cyclohexyl phenol (B47542) serves as a starting material in the synthesis of the anti-protozoan drug Parvaquone. ias.ac.in This suggests that 2-chloro-6-cyclohexylphenol could similarly act as a precursor for various biologically active molecules where the chloro and cyclohexyl groups are desired for modulating properties such as lipophilicity, metabolic stability, and binding interactions. The presence of the chlorine atom, in particular, can significantly influence the electronic properties and reactivity of the molecule, making it a candidate for the synthesis of specialized pharmaceutical and agrochemical compounds. vulcanchem.com

Building Block for Complex Architectures

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Functionalized phenols, such as 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol, are utilized as building blocks in the synthesis of more intricate organic molecules. By analogy, 2-chloro-6-cyclohexylphenol can be considered a valuable building block. Its hydroxyl group allows for etherification and esterification reactions, while the aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups. The cyclohexyl group adds a three-dimensional character to the molecule, which can be crucial in designing molecules with specific spatial arrangements, a key aspect in fields like supramolecular chemistry and drug design.

Role in Polymer and Resin Chemistry

The properties of 2-chloro-6-cyclohexylphenol, particularly its hydrophobicity and the presence of a reactive hydroxyl group, make it a suitable candidate for incorporation into polymeric materials.

Monomer or Co-monomer in Polymerization Reactions

Phenolic compounds are well-known monomers in the production of various polymers, most notably phenol-formaldehyde resins. While direct evidence for the use of 2-chloro-6-cyclohexylphenol as a primary monomer is scarce, its structural analogue, 2-chloro-4-cyclohexylphenol, is identified as a precursor in the synthesis of epoxy resins and polycarbonates. vulcanchem.com In these applications, the phenolic hydroxyl group is crucial for the polymerization and cross-linking reactions. vulcanchem.com Similarly, 2-methyl-6-cyclohexylphenol is used to produce phenylene ether oligomers for thermosetting compositions. googleapis.comgoogle.com These examples strongly suggest that 2-chloro-6-cyclohexylphenol could be employed as a co-monomer. Its incorporation into a polymer chain would introduce both the bulky, hydrophobic cyclohexyl group and the chlorine atom, which can impart specific properties to the final material.

Modifying Agent for Polymer Properties

The introduction of 2-chloro-6-cyclohexylphenol into a polymer matrix can significantly alter the material's properties. It is noted for its use as a hydrophobic polymer modifier, a role attributed to its bulky cyclohexyl group which reduces solubility in aqueous environments. The chlorine atom can enhance flame retardancy, a valuable property for materials used in electronics and construction. vulcanchem.com Furthermore, related substituted phenols like 2-t-butyl-6-cyclohexylphenol and 2-isopropyl-6-cyclohexylphenol are utilized as antioxidants and stabilizers in polymers such as polyethylene, protecting them from oxidative degradation. google.comgoogle.com This indicates a high potential for 2-chloro-6-cyclohexylphenol to function as a polymer additive that enhances thermal stability, flame resistance, and hydrophobicity.

The following table summarizes the potential roles of 2-chloro-6-cyclohexylphenol and its analogues in polymer chemistry, based on available research findings.

| Compound | Role in Polymer Chemistry | Key Functional Groups and Their Effects | Potential Polymer Applications |

| 2-Chloro-6-cyclohexylphenol | Hydrophobic polymer modifier | -Cl: Enhances flame retardancy. -C₆H₁₁: Increases hydrophobicity and steric bulk. | Epoxy resins, Polycarbonates, Thermosetting resins |

| 2-Chloro-4-cyclohexylphenol | Precursor for epoxy resins and polycarbonates. vulcanchem.com | -OH: Facilitates cross-linking. -Cl: Enhances flame retardancy. vulcanchem.com | Materials requiring fire resistance. vulcanchem.com |

| 2-Methyl-6-cyclohexylphenol | Monomer for phenylene ether oligomers. googleapis.comgoogle.com | -OH: Enables oxidative polymerization. | Thermosetting compositions for electronics. googleapis.com |

| 2-tert-Butyl-6-cyclohexylphenol | Antioxidant in polymers. google.com | -OH & Bulky Substituents: Stabilize against oxidation. | Polyethylene and other plastics. google.com |

Development of Novel Catalytic Ligands and Metal Complexes

The phenolic oxygen of 2-chloro-6-cyclohexylphenol can act as a ligand, binding to a metal center to form a metal complex. The electronic and steric properties of the chloro and cyclohexyl groups can influence the catalytic activity of such complexes.

While there is no direct literature detailing catalytic complexes specifically derived from 2-chloro-6-cyclohexylphenol, the broader class of substituted phenols is widely used in coordination chemistry and catalysis. For instance, aluminum bisphenoxide complexes derived from related chlorinated phenols have been tested as catalysts in the copolymerization of cyclohexene (B86901) oxide with CO₂. researchgate.net The formation of metal complexes with ligands such as octa(4-cyclohexylphenoxy)phthalocyanines has also been reported, indicating the compatibility of the cyclohexylphenoxy moiety in ligand design. researchgate.net

The bulky cyclohexyl group in 2-chloro-6-cyclohexylphenol can create a specific steric environment around a metal center, which can be advantageous for controlling the selectivity of a catalytic reaction. The electron-withdrawing nature of the chlorine atom can modulate the electron density at the metal center, thereby tuning its reactivity. These features suggest that 2-chloro-6-cyclohexylphenol is a promising candidate for the development of new ligands for various catalytic applications, including polymerization, oxidation, and other organic transformations. rsc.org

Coordination Chemistry Studies

While specific, dedicated studies on the coordination chemistry of 2-Chloro-6-cyclohexylphenol are not extensively documented in publicly available research, the principles of its reactivity can be inferred from related substituted phenols. Phenoxide ligands, formed by the deprotonation of phenols, are widely used in coordination chemistry. The substituents on the aromatic ring play a critical role in modulating the properties of the resulting metal complexes.

For instance, substituted phenols are used to create ligands for catalysts in polymerization reactions. The electronic nature and steric bulk of substituents on the phenol ring influence the catalytic activity and the properties of the resulting polymer. Research on other complex phenols, such as 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol), demonstrates that such molecules can form aluminum complexes that act as effective catalysts for the copolymerization of epoxides and carbon dioxide. This suggests that 2-Chloro-6-cyclohexylphenol could similarly serve as a precursor to phenoxide ligands for single-site catalysts, where the chloro and cyclohexyl groups would fine-tune the electronic and steric environment of the metal center. The weak coordinating ability of the phenolic oxygen, compared to nitrogen-based ligands, often requires specific reaction conditions, such as the use of palladium catalysts under acidic conditions, to promote C-H bond activation for creating more complex coordinated structures. rsc.org

Ligand Design Principles

The design of ligands based on 2-Chloro-6-cyclohexylphenol is governed by the combined influence of its chloro and cyclohexyl substituents, both positioned ortho to the coordinating hydroxyl group. These groups dictate the steric and electronic environment the ligand provides when bound to a metal center. illinois.edunih.gov

Key Design Principles:

Steric Hindrance: The most significant feature of the 6-cyclohexyl group is its substantial steric bulk. In ligand design, this bulk can be used to:

Control the coordination number of the metal, preventing the binding of multiple ligands and favoring the formation of well-defined, monomeric complexes.

Create a specific pocket or chiral environment around the metal's active site, which can lead to high selectivity in catalytic reactions. google.com.na

Enhance the solubility of the resulting metal complex in non-polar organic solvents, which is advantageous for homogeneous catalysis. The introduction of bulky alkyl groups like cyclohexyl is a known strategy to improve the solubility of complex molecules like phthalocyanines in common organic solvents. researchgate.net

Electronic Effects: The 2-chloro substituent is an electron-withdrawing group. Its presence:

Increases the acidity of the phenolic proton, facilitating the formation of the phenoxide anion ligand. Studies on chlorophenols confirm that ortho-chlorine substitution has a strong inductive effect that increases acidity. acs.org

Modulates the electron-donating ability of the phenoxide oxygen. A less electron-donating ligand can alter the redox potential of the metal center, which is a critical parameter for tuning catalytic activity.

The combination of these features makes 2-Chloro-6-cyclohexylphenol a candidate for developing ligands for catalysts where a balance of steric bulk and modulated electronics is required.

| Substituent | Position | Primary Effect | Consequence in Ligand Design |

|---|---|---|---|

| Cyclohexyl | 6- (ortho) | Steric Bulk | Controls coordination number; Creates catalytic pockets; Enhances solubility in non-polar solvents. researchgate.net |

| Chloro | 2- (ortho) | Electron-Withdrawing | Increases phenol acidity; Modulates electron-donating character of the phenoxide ligand. acs.org |

Applications in Industrial Chemical Processes (excluding consumer product formulation and direct end-user applications)

The primary industrial applications of 2-Chloro-6-cyclohexylphenol are as a chemical intermediate and a monomer or modifier for specialty polymers. These applications leverage the compound's unique combination of a reactive phenol group, a stability-enhancing chloro group, and a bulky, hydrophobic cyclohexyl group.

The synthesis of 2-Chloro-6-cyclohexylphenol itself is an example of a significant class of industrial reactions: the acid-catalyzed alkylation of phenols. unive.it This process typically involves reacting 2-chlorophenol (B165306) with an alkylating agent like cyclohexene or cyclohexanol (B46403) in the presence of a catalyst. A variety of catalysts can be employed to promote this reaction, ranging from traditional homogeneous acids to more environmentally benign solid acid catalysts. unive.itwhiterose.ac.uk The choice of catalyst and reaction conditions can influence the selectivity towards the desired ortho-substituted product over the para-isomer. unive.it

| Catalyst Type | Specific Examples | Phase | Reference |

|---|---|---|---|

| Homogeneous Acids | AlCl₃, BF₃·(H₂O)₂, Methanesulfonic acid | Liquid | unive.it |

| Heteropolyacids | Tungstophosphoric acid on Zirconia | Solid | google.com |

| Ion-Exchange Resins | Amberlyst 15 | Solid | unive.it |

| Supported Lewis Acids | Aluminum phenolate (B1203915) on Silica gel | Solid | whiterose.ac.uk |

| Deep Eutectic Solvents | Choline bisulfate and p-TsOH | Liquid | acs.org |

Environmental Fate and Mechanistic Degradation Studies of 2 Chloro 6 Cyclohexyl Phenol

Environmental Transformation Pathways

The transformation of 2-Chloro-6-cyclohexylphenol in the environment can occur through various abiotic and biotic processes. These pathways lead to the breakdown of the parent compound into various intermediate and final products.

Photodegradation Mechanisms and Products

Potential photodegradation mechanisms for chlorophenols include:

Homolytic cleavage of the carbon-chlorine (C-Cl) bond: This process would generate a phenyl radical and a chlorine radical, which can then participate in further reactions.

Hydroxylation of the aromatic ring: Reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals, can lead to the formation of hydroxylated derivatives.

Ring cleavage: Prolonged exposure to UV radiation can result in the breakdown of the aromatic ring structure, leading to the formation of smaller organic acids and eventually mineralization to carbon dioxide and water.

Further research is required to identify the specific products and elucidate the precise photodegradation pathways of 2-Chloro-6-cyclohexylphenol.

Biodegradation Pathways and Microbial Metabolism

Detailed studies on the biodegradation of 2-Chloro-6-cyclohexylphenol by specific microbial consortia are limited. However, the general principles of chlorophenol biodegradation suggest that microbial metabolism is a plausible route for its environmental degradation. The biodegradability of chlorophenols is influenced by the number and position of chlorine substituents on the aromatic ring.

Generally, the microbial degradation of chlorophenols can proceed through two main pathways:

Aerobic Biodegradation: Under aerobic conditions, microorganisms often initiate the degradation by hydroxylation of the aromatic ring, followed by ring cleavage. The initial hydroxylation can lead to the formation of chlorocatechols. Subsequent enzymatic reactions cleave the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways.

Anaerobic Biodegradation: In the absence of oxygen, a common initial step is reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This process reduces the toxicity of the compound and can make it more susceptible to subsequent degradation.

The presence of the cyclohexyl group on the phenol (B47542) ring may influence the rate and pathway of biodegradation, potentially posing steric hindrance to enzymatic attack.

Table 1: Potential Microbial Degradation Pathways for Chlorinated Phenols (Analogous Compounds)

| Pathway | Initial Step | Key Intermediates |

| Aerobic | Hydroxylation | Chlorocatechols, Muconic acids |

| Anaerobic | Reductive Dechlorination | Phenol, Cyclohexanol (B46403) |

This table is based on general pathways for chlorophenols and may not be fully representative for 2-Chloro-6-cyclohexylphenol due to a lack of specific studies.

Hydrolytic Stability and Transformation

There is a lack of specific experimental data on the hydrolytic stability of 2-Chloro-6-cyclohexylphenol. Generally, the carbon-chlorine bond on an aromatic ring is resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant transformation pathway for this compound in the absence of other contributing factors such as microbial activity or photochemical processes.

Chemical Oxidation Processes in Environmental Contexts

Chemical oxidation plays a significant role in the transformation of phenolic compounds in both natural and engineered environmental systems. Oxidants such as chlorine dioxide, ozone, and hydroxyl radicals can react with 2-Chloro-6-cyclohexylphenol, leading to its degradation.

Reaction with Oxidants (e.g., Chlorine Dioxide, Ozone, Hydroxyl Radicals)

The reaction of phenols with various oxidants is a well-studied area. While specific kinetic data for 2-Chloro-6-cyclohexylphenol is scarce, general trends can be inferred from studies on similar compounds.

Chlorine Dioxide (ClO₂): Chlorine dioxide is a selective oxidant that reacts with electron-rich organic compounds like phenols. The reaction of various phenols, including 2-cyclohexylphenol, with chlorine dioxide has been studied. The reaction rate is described by a second-order equation, and the rate constant is influenced by the structure of the phenol. The oxidation of phenols by chlorine dioxide can lead to the formation of quinones and chlorinated organic products.

Ozone (O₃): Ozone is a powerful, non-selective oxidant that reacts rapidly with phenolic compounds. The reaction can proceed through direct ozonolysis or via the formation of highly reactive hydroxyl radicals from ozone decomposition in water. Ozonation of phenols typically leads to hydroxylation of the aromatic ring and subsequent ring cleavage, resulting in the formation of smaller, more biodegradable organic compounds.

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants that are formed in various advanced oxidation processes (AOPs) and also naturally in the environment. The reaction of hydroxyl radicals with aromatic compounds like phenols is extremely fast and is typically initiated by the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of water to form a phenoxyl radical or reaction with oxygen to form peroxyl radicals, ultimately leading to ring cleavage and mineralization.

Product Identification and Pathway Elucidation

The identification of reaction products is essential for understanding the degradation pathways and assessing the potential formation of toxic byproducts.

A study on the oxidation of various phenols with chlorine dioxide in acetonitrile (B52724) identified the oxidation products for several compounds. For phenols in general, the oxidation products were found to be a mixture of p-benzoquinone, 2-chloro-p-benzoquinone, and diphenoquinone. While this study included 2-cyclohexylphenol, it did not provide a specific analysis of the products for this particular compound. It is plausible that the oxidation of 2-Chloro-6-cyclohexylphenol would lead to the formation of corresponding cyclohexyl-substituted quinones and chlorinated quinones.

Table 2: Potential Oxidation Products of Phenols with Chlorine Dioxide (General)

| Reactant | Potential Products |

| Phenol | p-Benzoquinone, 2-Chloro-p-benzoquinone, Diphenoquinone |

Note: Specific product identification for 2-Chloro-6-cyclohexylphenol is not available in the cited literature.

Further research employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is necessary to definitively identify the intermediate and final products of the reaction of 2-Chloro-6-cyclohexylphenol with various environmental oxidants. This would allow for a complete elucidation of the degradation pathways and a more thorough assessment of its environmental fate.

Sorption and Desorption Behavior in Environmental Matrices

The environmental mobility and persistence of 2-Chloro-6-cyclohexyl phenol are significantly influenced by its sorption and desorption characteristics within various environmental compartments, such as soil, sediment, and sludge. These processes govern the compound's partitioning between the solid and aqueous phases, thereby affecting its availability for transport, degradation, and uptake by organisms. A thorough understanding of its behavior in environmental matrices is crucial for assessing its potential environmental risk.

The interaction of organic compounds with soil and sediment is a complex process influenced by the chemical's properties and the characteristics of the environmental matrix. epa.gov For hydrophobic organic compounds like this compound, sorption to the organic matter fraction of soil is a primary determinant of their fate. epa.govepa.gov The extent of this sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

The presence of a chlorine atom and a cyclohexyl group on the phenol ring suggests that this compound is a relatively nonpolar and hydrophobic molecule. This hydrophobicity would lead to a preference for partitioning into the organic fraction of soils and sediments rather than remaining in the aqueous phase. Consequently, it is expected to have a significant potential for sorption.

The sorption process is typically reversible, and the desorption of this compound from soil and sediment particles would release the compound back into the pore water, making it available for transport or degradation. The rate and extent of desorption can be influenced by factors such as the strength of the initial sorption, the concentration gradient, and the composition of the surrounding aqueous phase.

Detailed research findings from specific studies on this compound are not available to populate extensive data tables on its sorption and desorption in various environmental matrices. However, a summary of its relevant physical properties, which are used to predict its environmental behavior, can be presented.

Table 1: Predicted Physicochemical Properties Influencing Sorption of this compound

| Property | Predicted Value | Significance for Sorption/Desorption |

|---|---|---|

| Molecular Weight | 210.70 g/mol | Influences diffusion and transport processes. |

| LogP (Octanol-Water Partition Coefficient) | 4.093 | Indicates a high potential for partitioning into organic matter, suggesting strong sorption. |

| Water Solubility (log10ws) | -4.04 mol/L | Low water solubility suggests a preference for sorption to solid phases over remaining in the aqueous phase. |

Note: The values presented in this table are predicted using computational models (Crippen and Joback Methods) as experimental data is limited. chemeo.com

The behavior of this compound in the environment will also be affected by the characteristics of the specific environmental matrix. epa.govepa.gov Key factors include:

Organic Carbon Content: Soils and sediments with higher organic carbon content will likely exhibit stronger sorption of this compound. epa.govepa.gov

Clay Content and Type: Clay minerals can contribute to the sorption of organic compounds, although the effect is generally less pronounced for non-ionic hydrophobic compounds compared to organic matter.

pH: The pH of the soil and water can influence the speciation of phenolic compounds. However, for this compound, the pKa is not readily available, but substituted phenols can have varying acidity. If the environmental pH is above the pKa, the compound will exist in its anionic form, which is generally more water-soluble and less sorptive than the neutral form.

Advanced Analytical Methodologies for 2 Chloro 6 Cyclohexyl Phenol in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing substituted phenols. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility, polarity, and the complexity of the sample matrix.

Gas Chromatography (GC) with Advanced Detection (FID, ECD)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. While 2-Chloro-6-cyclohexyl phenol (B47542) can be analyzed directly, its polarity due to the hydroxyl group can lead to peak tailing and reduced column longevity. Derivatization is often employed to improve its chromatographic behavior. oup.comresearchgate.net

Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It produces a signal proportional to the mass of carbon entering the flame. While reliable, it may lack the necessary sensitivity and selectivity for trace analysis of 2-Chloro-6-cyclohexyl phenol in complex matrices without extensive sample cleanup. epa.gov For underivatized phenols, GC-FID is a viable approach, though performance can be enhanced through derivatization. settek.com

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. oup.comoup.com This makes it exceptionally well-suited for the analysis of this compound. The presence of a chlorine atom on the phenol ring provides a strong ECD response. This response can be dramatically enhanced by derivatizing the hydroxyl group with a polyhalogenated reagent, which significantly lowers detection limits. oup.comoup.comgcms.cz The combination of GC with the high sensitivity of ECD is a preferred method for routine monitoring of chlorinated phenols in environmental samples. oup.com

Table 1: Illustrative GC Conditions for Analysis of Chlorinated Phenols This table presents typical parameters for analyzing compounds structurally similar to this compound, as specific data for this compound is not readily available.

| Parameter | GC-FID (Underivatized) | GC-ECD (Derivatized) |

|---|---|---|

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C (5 min) | 70°C (1 min), ramp 15°C/min to 300°C (10 min) |

| Injector Temp. | 250°C | 270°C |

| Detector Temp. | 300°C | 320°C |

| Carrier Gas | Helium, 1.2 mL/min | Nitrogen or Argon/Methane, 1.5 mL/min |

| Typical LOD | ~10-50 µg/L | ~0.01-0.5 µg/L |

Liquid Chromatography (LC) with High-Resolution Detectors

Liquid chromatography is particularly advantageous for analyzing polar and thermally labile compounds like phenols, as it often eliminates the need for derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC): Coupled with modern detectors, HPLC offers high sensitivity and selectivity. A common approach for phenols is reverse-phase chromatography, using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient. ulisboa.pt

High-Resolution Detectors:

Photodiode Array (PDA) Detector: A PDA detector provides UV-Vis spectra for eluting peaks, which aids in compound identification and peak purity assessment. This is a significant advantage over single-wavelength UV detectors. s4science.at

High-Resolution Mass Spectrometry (HRMS): When coupled with LC, HRMS detectors (such as Time-of-Flight or Orbitrap) provide highly accurate mass measurements of the molecular ion and its fragments. This allows for the determination of the elemental composition of this compound and its metabolites, offering a very high degree of confidence in their identification, even in the absence of a reference standard. nih.gov

Table 2: Representative LC-HRMS Parameters for Phenolic Compound Analysis This table illustrates typical conditions for the analysis of chlorophenols, providing a model for this compound.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Acquisition Mode | Full Scan (m/z 50-500) with data-dependent MS/MS |

| Typical Mass Accuracy | < 5 ppm |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis

For unambiguous identification and quantification at trace levels, the coupling of chromatographic separation with mass spectrometry is the gold standard.